molecular formula C15H6CrF18O6 B082346 Chromium(III) hexafluoroacetylacetonate CAS No. 14592-80-4

Chromium(III) hexafluoroacetylacetonate

Cat. No. B082346
CAS RN: 14592-80-4
M. Wt: 676.17 g/mol
InChI Key: HWKPDQBCGOIWGE-JVUUZWNBSA-N
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Description

Chromium(III) hexafluoroacetylacetonate is a compound with the molecular formula C15H6CrF18O6 . It is used in various chemical, industrial, and manufacturing applications .


Molecular Structure Analysis

The molecular structure of this compound consists of chromium; (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one . The exact mass is 675.928200 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 676.17 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 24, and a rotatable bond count of 3 . Its topological polar surface area is 112 Ų, and it has a heavy atom count of 40 .

Scientific Research Applications

  • Environmental Remediation:

    • Chromium, particularly in its hexavalent form, is a significant environmental pollutant, and bioremediation technologies have been explored to remediate Cr-contaminated areas. Chromium(III) plays a role in these remediation processes (Zayed & Terry, 2003).
    • Adsorption methods, including the use of activated carbons and low-cost adsorbents, have been studied for the removal of hexavalent chromium from water, involving a reduction to the less harmful trivalent form (Mohan & Pittman, 2006).
  • Analytical Chemistry Applications:

    • Chromium(III) hexafluoroacetylacetonate has been used in gas chromatographic determinations of trace amounts of chromium, showcasing its utility in analytical chemistry for sensitive detection and quantification (Yeh & Ke, 1973).
  • Toxicology and Health Effects:

    • Understanding the toxicity mechanisms of various chromium compounds, including the differences between hexavalent and trivalent chromium, is crucial. Trivalent chromium compounds, like this compound, are generally less toxic compared to their hexavalent counterparts (DesMarais & Costa, 2019).
    • The interaction of chromium compounds with microorganisms and plants is also a key area of study. Trivalent chromium compounds have been considered in the context of bioremediation and their interactions with the biological systems (Cervantes et al., 2001).
  • Other Applications:

    • This compound has been explored in the selective oxidation of sulfides to sulfoxides, highlighting its role in chemical catalysis (Supale & Gokavi, 2008).
    • It has also been used in non-aqueous redox flow batteries, demonstrating its potential in energy storage technologies (Liu et al., 2009).

Safety and Hazards

When handling Chromium(III) hexafluoroacetylacetonate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

chromium;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H2F6O2.Cr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/b3*2-1-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKPDQBCGOIWGE-JVUUZWNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6CrF18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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